

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1352155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also identified by its synonym 2'-methoxy-5'-methylacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a significant intermediate in various organic syntheses. This guide offers a detailed examination of its historical context, synthesis, physicochemical characteristics, and applications, particularly for professionals engaged in chemical research and pharmaceutical development.

Historical Context and Discovery

While a specific date of discovery for **1-(2-Methoxy-5-methylphenyl)ethanone** is not prominently recorded, its existence is a direct result of the pioneering work on the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. This reaction revolutionized organic synthesis by providing a method to append acyl groups to aromatic rings. The synthesis of the broader class of acetophenones began earlier, with the first synthesis of the parent compound, acetophenone, credited to French chemist Charles Friedel in 1857.^[1]

The history of **1-(2-Methoxy-5-methylphenyl)ethanone** is thus embedded in the history of this fundamental reaction. Its synthesis is a classic example of the Friedel-Crafts acylation applied to a substituted aromatic ether, 4-methylanisole. The development and optimization of such

reactions have made substituted acetophenones readily accessible, establishing them as crucial precursors for a variety of compounds, including pyrazole and chalcone derivatives.[2]

Physicochemical and Spectral Data

The fundamental properties of **1-(2-Methoxy-5-methylphenyl)ethanone** are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties

Property	Value
CAS Number	20628-07-3[3]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [3]
Molecular Weight	164.20 g/mol [3]
Purity (Typical)	≥98%[3]

Table 2: Spectral Data

Data Type	Key Peaks and Shifts
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
Infrared (IR)	Data not available in the search results.
Mass Spectrometry (MS)	Data not available in the search results.


Note: While spectral data for this compound exists in chemical databases, specific, verifiable peak and shift values were not available in the consulted resources.

Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for synthesizing **1-(2-Methoxy-5-methylphenyl)ethanone** is the Friedel-Crafts acylation of 4-methylanisole. This electrophilic aromatic substitution reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Friedel-Crafts acylation of 4-methylanisole.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of substituted anisoles and related compounds.[4][5][6]

Materials and Reagents:

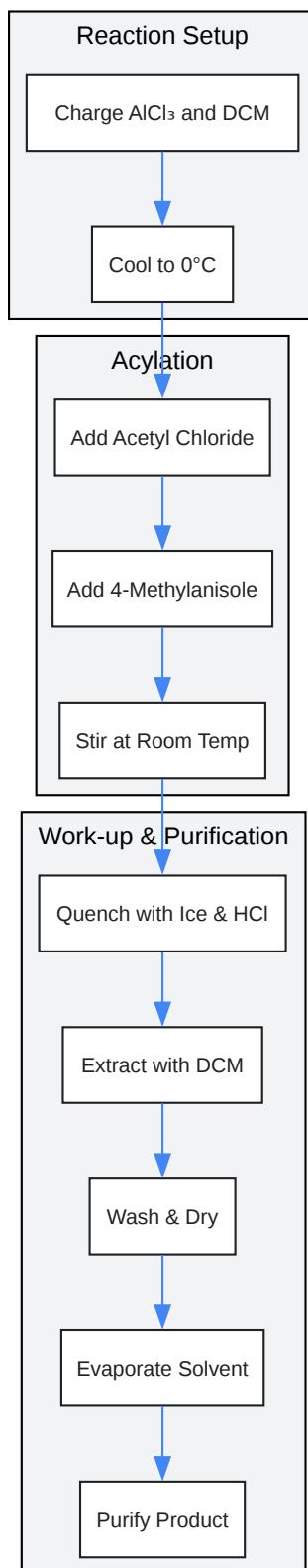
- 4-Methylanisole (1.0 eq)
- Acetyl chloride (1.1 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.1 eq)

- Anhydrous Dichloromethane (DCM)
- Crushed Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) Solution
- Saturated Sodium Chloride (Brine) Solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.
- **Formation of Acylium Ion:** Cool the suspension to 0°C using an ice bath. Slowly add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension over 15-20 minutes.
- **Acylation Reaction:** To the reaction mixture, add a solution of 4-methylanisole in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature is maintained at 0°C.
- **Reaction Completion:** Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **1-(2-Methoxy-5-methylphenyl)ethanone**.


Expected Yield: While a specific yield for this exact transformation was not found in the provided literature, analogous Friedel-Crafts acylation reactions typically afford yields in the range of 70-95%.

Applications in Drug Development and Organic Synthesis

Substituted acetophenones are recognized as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[1] While direct applications of **1-(2-Methoxy-5-methylphenyl)ethanone** in marketed drugs are not explicitly detailed in the available literature, a patent discloses that certain substituted acetophenones exhibit antiviral properties.^[7] These compounds were found to inhibit the replication of human rhinoviruses in cell cultures, indicating a potential therapeutic application.^[7] The structural motif of **1-(2-Methoxy-5-methylphenyl)ethanone** makes it a suitable precursor for the synthesis of such biologically active molecules. Its utility also extends to the fragrance and agrochemical industries.

Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and purification of **1-(2-Methoxy-5-methylphenyl)ethanone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-(2-Methoxy-5-methylphenyl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 3. chemscene.com [chemscene.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352155#discovery-and-history-of-1-2-methoxy-5-methylphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com